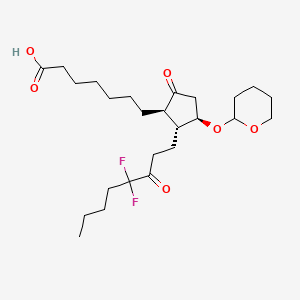

O-Tetrahydropyranyl Lubiprostone

Description

Contextualization within Prostanoid Derivatives Research

Prostanoids are a class of lipid compounds derived from fatty acids, which include prostaglandins (B1171923), prostacyclins, and thromboxanes. Research into prostanoid derivatives is a vast and active field due to their diverse physiological roles and therapeutic potential. The synthesis of complex prostanoids like Lubiprostone (B194865) often involves multi-step processes requiring the strategic use of protecting groups to shield reactive functional groups. libretexts.org

O-Tetrahydropyranyl Lubiprostone emerges in this context as a protected form of Lubiprostone. The hydroxyl groups on the Lubiprostone molecule, particularly at the C-11 and C-15 positions, are reactive and can interfere with desired chemical transformations during synthesis. libretexts.org The introduction of the tetrahydropyranyl (THP) group at one or more of these hydroxyl positions temporarily masks their reactivity, allowing other parts of the molecule to be modified selectively. libretexts.orgmdpi.com This strategy is a common theme in the total synthesis of prostaglandins and their analogs. libretexts.org

Significance of O-Tetrahydropyranyl Protection in Medicinal Chemistry and Organic Synthesis

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis. wikipedia.orgnih.govtotal-synthesis.com Its popularity stems from several advantageous characteristics:

Ease of Introduction and Removal: THP ethers are typically formed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. wikipedia.orgtotal-synthesis.comrsc.org The removal, or deprotection, is also readily achieved through acid-catalyzed hydrolysis. wikipedia.orgtotal-synthesis.com

Stability: The THP ether linkage is stable to a wide range of reaction conditions, including those involving organometallic reagents, hydrides, and basic conditions. total-synthesis.comorganic-chemistry.org This robustness allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected alcohol. total-synthesis.com

Cost-Effectiveness: The reagents required for THP protection are relatively inexpensive, making it an economically viable strategy in multi-step syntheses. nih.gov

In the context of medicinal chemistry, the use of protecting groups like THP is fundamental. It enables the construction of complex molecular architectures with high precision, which is essential for developing new therapeutic agents. The ability to selectively protect and deprotect functional groups is a cornerstone of modern drug discovery and development. The THP group, while one of the earlier protecting groups developed, remains a valuable tool in the synthetic chemist's arsenal. total-synthesis.com

Research Trajectory and Current Academic Landscape of this compound

The research trajectory of this compound is intrinsically linked to the synthesis of Lubiprostone itself. Early synthetic routes to prostaglandins often employed THP protection for hydroxyl groups. libretexts.orgmdpi.com As a result, various O-tetrahydropyranyl-protected intermediates of Lubiprostone and related compounds have been synthesized and characterized. These intermediates are not typically the final target of the research but are essential stepping stones.

The current academic landscape sees this compound and similar derivatives appearing in literature focused on:

Process Chemistry and Optimization: Research aimed at developing more efficient, scalable, and cost-effective syntheses of Lubiprostone will invariably involve the study of various protected intermediates, including THP-protected versions. google.com

Analog Synthesis: The synthesis of novel Lubiprostone analogs with potentially improved properties may utilize O-Tetrahydropyranyl protection strategies. These analogs could be designed to explore structure-activity relationships or to have different pharmacokinetic profiles.

Impurity and Metabolite Synthesis: this compound may be synthesized as a reference standard for the identification of impurities or metabolites in the production of Lubiprostone. For instance, "11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester" is noted as an intermediate in the synthesis of Hydroxy Lubiprostone. pharmaffiliates.comusbio.net

It is important to note that academic research on this compound is highly specialized and is generally found within the sub-discipline of synthetic organic chemistry. The compound itself is not the subject of broad biological or clinical investigation.

Objectives and Scope of Academic Inquiry into this compound

The primary objectives of academic inquiry involving this compound are centered around chemical synthesis and methodology. These objectives include:

Enabling Complex Molecular Construction: The fundamental goal is to utilize the THP protecting group to facilitate the synthesis of the target molecule, Lubiprostone, or its analogs. google.com

Investigating Reaction Pathways: Researchers may study the formation and cleavage of the THP ether in the context of the Lubiprostone framework to optimize reaction conditions and yields.

Developing Orthogonal Protection Strategies: Academic studies often explore the use of multiple, different protecting groups that can be removed under distinct conditions. O-Tetrahydropyranyl groups might be used in conjunction with other protecting groups (e.g., silyl (B83357) ethers) in an orthogonal protection scheme, allowing for the sequential manipulation of different functional groups within the same molecule. libretexts.org

The scope of this inquiry is therefore sharply focused on the chemical and methodological aspects of organic synthesis, rather than the biological or therapeutic properties of the protected compound itself.

Structure

2D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXLSWFJVXGWOV-ZFIPPKMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729463 | |

| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876068-08-5 | |

| Record name | (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for O Tetrahydropyranyl Lubiprostone

Strategic Approaches to Tetrahydropyranyl Ether Formation

The introduction of the tetrahydropyranyl (THP) group is a critical step, serving to protect a hydroxyl group during subsequent synthetic manipulations. The formation of this ether linkage requires careful consideration of regioselectivity and reaction conditions.

Regioselective Protection Schemes of Lubiprostone (B194865) Precursors

In the synthesis of Lubiprostone, the protection of the C11-hydroxyl group as a tetrahydropyranyl (THP) ether is a common strategy. google.comgoogle.com This protection is necessary to prevent unwanted side reactions at this position during the subsequent modification of other parts of the molecule. The selection of the THP group is advantageous due to its general stability across a range of reaction conditions and the relative ease of its subsequent removal. beilstein-journals.org

The regioselective protection of the C11-hydroxyl group is typically achieved by reacting a suitable Lubiprostone precursor, containing free hydroxyl groups, with 3,4-dihydro-2H-pyran (DHP). ethernet.edu.etunito.it The reaction is catalyzed by an acid, which activates the DHP for nucleophilic attack by the hydroxyl group. The inherent reactivity differences between the various hydroxyl groups in the precursor molecule can be exploited to achieve regioselectivity. For instance, a primary alcohol is generally more reactive than a secondary alcohol, which in turn is more reactive than a tertiary alcohol. This difference in reactivity allows for the selective protection of the most reactive hydroxyl group under carefully controlled conditions.

In some synthetic routes, other protecting groups, such as a tert-butyldimethylsilyl (TBS) group, may be used for other hydroxyl functions, like the one at C15, to achieve orthogonal protection. biomart.cn This allows for the selective deprotection of one hydroxyl group while the other remains protected. For example, a silyl (B83357) ether can be cleaved under conditions that leave the THP ether intact, and vice-versa. google.com

Catalytic Systems and Reaction Optimizations for Tetrahydropyranylation

The tetrahydropyranylation of alcohols is a widely used protection method in organic synthesis. The reaction involves the addition of an alcohol to 3,4-dihydro-2H-pyran (DHP) and is typically catalyzed by an acid. ethernet.edu.etunito.it A variety of catalytic systems have been developed to promote this transformation efficiently and under mild conditions.

Homogeneous Catalysts: Traditional methods often employ Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl). google.com Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂) have also been utilized. While effective, these catalysts can sometimes lead to the formation of byproducts and can be difficult to remove from the reaction mixture.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, a range of solid-supported and heterogeneous catalysts have been developed. These offer advantages such as easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. Examples include:

Acidic Resins: Ion-exchange resins like Dowex 50WX4-100 have proven effective. researchgate.net

Supported Acids: Sulfuric acid supported on activated carbon or silica (B1680970) gel provides a solid acid catalyst. researchgate.netnih.gov

Metal Salts: Various metal salts, including LiOTf, Fe(HSO₄)₃, Bi(NO₃)₃·5H₂O, and NbCl₅, have been reported to catalyze tetrahydropyranylation. researchgate.net

Zeolites: Microporous materials like Moβ zeolite can act as shape-selective catalysts. researchgate.net

Supported Metal Complexes: Palladium complexes such as PdCl₂(CH₃CN)₂ have been used. researchgate.net

Immobilized Lewis Acids: Titanium tetrachloride immobilized on cross-linked poly(N-vinyl-2-pyrrolidone) is another example of a recyclable heterogeneous catalyst. tandfonline.com

Reaction Optimization: Optimization of the reaction conditions is crucial for achieving high yields and purity of the desired O-tetrahydropyranyl ether. Key parameters that are often optimized include:

Catalyst Loading: Using the minimum effective amount of catalyst is desirable to reduce cost and potential side reactions.

Solvent: While the reaction can be run under solvent-free conditions, various solvents like dichloromethane (B109758), tetrahydrofuran (B95107), and greener alternatives like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been employed. beilstein-journals.orgresearchgate.netnih.gov

Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive alcohols. unito.it

Stoichiometry: A slight excess of DHP is commonly used to ensure complete conversion of the alcohol. unito.it

The development of efficient and reusable catalytic systems, particularly heterogeneous ones, is a key focus in making the synthesis of O-Tetrahydropyranyl Lubiprostone more sustainable and cost-effective.

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, rigorous purification and isolation procedures are essential to ensure the final product meets the required quality standards for subsequent synthetic steps.

Chromatographic Separations in Synthetic Routes

Column chromatography is a fundamental technique for the purification of intermediates in the synthesis of Lubiprostone, including its O-tetrahydropyranyl protected form. google.compatsnap.com This method is employed to separate the desired product from unreacted starting materials, reagents, and byproducts generated during the reaction. patsnap.com

In a typical procedure, the crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system, or eluent, of appropriate polarity is then passed through the column. The components of the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. By carefully selecting the eluent system, which often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), a gradient of polarity can be used to effectively elute the different compounds at different times. google.com

The progress of the separation is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product. patsnap.com Once the desired fractions are collected, the solvent is evaporated under reduced pressure to yield the purified compound. google.com For instance, crude products with initial purities of 60-80% as determined by HPLC can be purified to greater than 85-90% purity using column chromatography. google.com

Crystallization and Solid-Phase Methodologies

Crystallization is a critical technique for the purification of Lubiprostone and its intermediates, offering the potential to obtain high-purity crystalline forms. The process generally involves dissolving the crude material in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated or supersaturated solution. google.comgoogle.com Upon cooling, or by the addition of an anti-solvent (a solvent in which the compound is less soluble), the solubility of the compound decreases, leading to the formation of crystals. google.comgoogle.com

For Lubiprostone, various solvent systems have been explored for crystallization. These often involve a primary solvent with good dissolving power for Lubiprostone, such as methyl tert-butyl ether (MTBE), ethyl acetate, or xylenes, followed by the addition of a less polar anti-solvent like pentane, hexane, or heptane to induce precipitation. google.comgoogle.com The temperature at which crystallization is performed is a key parameter and can range from room temperature down to 0-10°C. google.comgoogle.com The resulting solid is then isolated by filtration, washed with a suitable solvent, and dried. google.com

Different crystallization conditions can lead to the formation of different polymorphic forms, which are distinct crystalline structures of the same compound. google.com These polymorphs can have different physical properties, such as melting point and solubility. For example, specific methods have been developed to produce different crystalline forms of Lubiprostone, designated as Crystal I and Crystal V, by using different solvent systems and conditions. google.com

Solid-phase synthesis methodologies, while more commonly associated with peptide synthesis, have also been applied in the broader context of prostaglandin (B15479496) synthesis. nih.gov In solid-phase synthesis, the starting material is attached to a solid support, and reagents are passed over it in solution. This approach can simplify purification, as excess reagents and byproducts can be washed away, with the desired product remaining bound to the solid support until it is cleaved at the end of the synthesis.

Scale-Up Methodologies and Process Chemistry for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. The primary goals of process chemistry are to develop a safe, robust, cost-effective, and environmentally friendly manufacturing process that consistently delivers the final product with the required purity and yield.

Key considerations for the scale-up of this compound synthesis include:

Reagent and Solvent Selection: Reagents and solvents that are suitable for laboratory use may not be appropriate for large-scale production due to cost, safety, or environmental concerns. For example, while some laboratory syntheses may use hazardous reagents like chromium trioxide for oxidation, industrial processes often seek safer and more environmentally benign alternatives. portico.org Similarly, the use of large volumes of chlorinated solvents is often minimized in favor of greener alternatives.

Process Optimization and Control: Each step in the synthetic route must be optimized to maximize yield and minimize the formation of impurities. This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The use of Process Analytical Technology (PAT) can be instrumental in monitoring and controlling critical process parameters in real-time.

Purification Strategies: The purification of intermediates and the final product on a large scale often requires moving away from laboratory techniques like column chromatography, which can be time-consuming and solvent-intensive. google.com Crystallization is a preferred method for purification in industrial settings as it can be highly effective in removing impurities and can be readily scaled up. The formation of salts of the carboxylic acid functionality can also be employed as a purification strategy.

Impurity Profiling and Control: A thorough understanding of the potential impurities that can be formed during the synthesis is essential. This includes starting materials, by-products, and degradation products. Analytical methods must be developed to detect and quantify these impurities to ensure the final product meets the stringent requirements of regulatory authorities.

Equipment and Infrastructure: The synthesis of complex molecules like prostaglandins (B1171923) often requires specialized equipment, such as reactors capable of operating at very low temperatures (cryogenic conditions) for certain stereoselective reactions. cramsn.comeuroapi.com The manufacturing facility must also be designed to handle potent compounds safely. cramsn.com

Pre Clinical Pharmacological and Mechanistic Characterization of O Tetrahydropyranyl Lubiprostone

In Vitro Receptor Binding and Ligand Affinity Profiling

The mechanism of Lubiprostone (B194865), the active metabolite of O-Tetrahydropyranyl Lubiprostone, involves interaction with prostanoid receptors, though its primary classification is as a chloride channel activator. drugbank.comnih.gov Binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets.

Lubiprostone, a prostaglandin (B15479496) E1 derivative, has been evaluated for its activity across various prostanoid receptor subtypes. nih.govnih.gov Studies indicate that its effects are not mediated by a single receptor type but rather through a complex interaction with multiple subtypes, particularly the EP receptors. nih.gov Evidence suggests that Lubiprostone possesses agonist properties at both EP1 and EP4 receptors. nih.gov The activation of EP1 receptors is linked to increases in intracellular calcium, while EP4 receptor activation stimulates the cyclic AMP (cAMP) pathway. nih.gov

Some research indicates that the EP4 receptor is significantly involved in mediating Lubiprostone's effects on ion secretion. nih.gov However, other studies have proposed that its action is independent of the EP4 receptor. nih.gov The compound shows selectivity for EP receptors over other prostanoid receptor families like DP, FP, IP, and TP. tocris.com For instance, the antagonist L-161,982, which is highly selective for the EP4 receptor, has been used in studies to probe Lubiprostone's mechanism. tocris.com The affinity of Lubiprostone for various prostanoid receptors helps to explain its diverse biological activities.

| Receptor Subtype | Reported Interaction with Lubiprostone | Primary Signaling Pathway |

| EP1 | Agonist activity | Increases intracellular Ca²⁺ |

| EP2 | Low affinity | Increases intracellular cAMP |

| EP3 | Agonist activity reported | Decreases intracellular cAMP |

| EP4 | Agonist activity reported | Increases intracellular cAMP |

| FP | Low affinity | Increases intracellular Ca²⁺ |

| IP | Low affinity | Increases intracellular cAMP |

| DP | Low affinity | Increases intracellular cAMP |

| TP | Low affinity | Increases intracellular Ca²⁺ |

This table summarizes the reported interactions based on available literature. The precise binding affinities (Ki) or potencies (EC50) are not consistently reported across all studies.

Quantitative radioligand binding assays are the standard method for determining the affinity of a drug for a receptor. giffordbioscience.comsygnaturediscovery.com These assays measure the interaction between a radiolabeled ligand and a receptor, often in preparations of cell membranes that express the target receptor. revvity.comnih.gov

In a typical competitive binding assay to characterize a compound like Lubiprostone, a fixed concentration of a known radiolabeled prostanoid receptor ligand would be incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Lubiprostone). giffordbioscience.com The ability of Lubiprostone to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a quantitative measure of the drug's affinity for the receptor. nih.gov Saturation binding assays, which involve using increasing concentrations of the radioligand, are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand itself. giffordbioscience.comrevvity.com

Cellular Assays for Biological Activity

Cellular assays are essential for understanding how receptor binding translates into a functional biological response within a cell.

The primary, well-established mechanism of action for Lubiprostone is the activation of the type-2 chloride channel (ClC-2), a normal component of the apical membrane in the human intestine. drugbank.comnih.govdroracle.ai Activation of ClC-2 leads to an efflux of chloride ions into the intestinal lumen, which in turn drives the secretion of a chloride-rich fluid, softening the stool and increasing motility. nih.govmdpi.com

Studies using recombinant systems, where cells are engineered to express specific ion channels, have been pivotal in confirming this mechanism. Initial studies indicated that Lubiprostone could directly bind to and activate ClC-2 in intestinal epithelial cells. nih.gov However, the precise nature of this interaction remains a subject of investigation, with some recent evidence suggesting that ClC-2 may play only a minor role in Lubiprostone-induced intestinal secretion and that the compound acts as a more general activator of cAMP-gated ion channels. nih.gov Some studies also suggest that Lubiprostone can activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, particularly through the EP4 receptor/cAMP pathway. nih.govnih.gov

The activation of prostanoid receptors by Lubiprostone initiates downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺). nih.govgoogle.com

cAMP Pathway: Evidence strongly suggests that Lubiprostone activates the EP4 receptor, which is coupled to a Gs protein, leading to the activation of adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels can then activate Protein Kinase A (PKA), which in turn can phosphorylate and activate other proteins, including the CFTR chloride channel. nih.govnih.gov Some studies propose that Lubiprostone is a general activator of cAMP-gated ion channels in intestinal epithelial cells via EP4 receptors. nih.gov

Ca²⁺ Pathway: Lubiprostone also demonstrates agonist activity at EP1 and EP3 receptors. nih.govnih.gov EP1 receptor activation is linked to Gq proteins, which stimulate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, increasing the cytosolic calcium concentration. nih.gov Recent findings also suggest that Lubiprostone-induced colonic contractions are mediated by EP3 receptor stimulation of the TRPC4 channel, leading to a significant increase in intracellular Ca²⁺. nih.gov

| Second Messenger | Associated Receptor(s) | Consequence of Activation |

| cAMP | EP4 | Activation of Protein Kinase A (PKA) and cAMP-gated ion channels (e.g., CFTR) |

| Ca²⁺ | EP1, EP3 | Modulation of various cellular processes, including smooth muscle contraction via TRPC4 activation |

The "O-Tetrahydropyranyl" moiety on Lubiprostone is a protecting group designed to create a prodrug. google.comethernet.edu.et Prodrugs are inactive or less active precursors that are converted into the active drug within the body. googleapis.com This strategy is often employed to overcome issues with drug delivery, such as poor membrane permeability. google.com

The addition of the bulky, nonpolar tetrahydropyranyl (THP) group increases the lipophilicity of the Lubiprostone molecule. This increased lipid solubility is intended to enhance its ability to cross the lipid bilayers of cell membranes in the gastrointestinal tract. Cellular permeability is often assessed using in vitro models such as the Caco-2 cell permeability assay or the parallel artificial membrane permeability assay (PAMPA). google.comgoogleapis.com These assays measure the rate at which a compound can pass from an apical (luminal) compartment to a basolateral (serosal) compartment, simulating absorption across the intestinal epithelium. google.com

Enzymatic Stability and Biotransformation Studies In Vitro

The in vitro enzymatic stability and biotransformation of this compound are critical to understanding its potential as a prodrug. These studies would primarily focus on the cleavage of the tetrahydropyranyl ether and the subsequent metabolism of the released lubiprostone.

Hydrolytic Stability of the Tetrahydropyranyl Ether Linkage

The tetrahydropyranyl (THP) ether linkage is a common protecting group for alcohols in organic synthesis due to its stability under many conditions, yet it can be cleaved under acidic conditions. nih.govorganic-chemistry.orgwikipedia.org In a biological context, the hydrolysis of the THP ether in this compound would be the rate-limiting step for the release of active lubiprostone.

This hydrolysis can occur non-enzymatically in the acidic environment of the stomach or be facilitated by enzymes in the gastrointestinal tract or liver. The stability of the THP ether linkage is a key determinant of the prodrug's release kinetics. In vitro studies would typically assess the rate of hydrolysis in simulated gastric and intestinal fluids, as well as in the presence of liver microsomes or esterases.

Table 1: Hypothetical Hydrolytic Stability of this compound

| Condition | Incubation Time (hours) | This compound Remaining (%) | Lubiprostone Formed (%) |

| Simulated Gastric Fluid (pH 1.2) | 1 | >90 | <10 |

| 2 | ~80 | ~20 | |

| Simulated Intestinal Fluid (pH 6.8) | 1 | >95 | <5 |

| 4 | >90 | <10 | |

| Human Liver Microsomes | 1 | ~70 | ~30 |

| 2 | ~40 | ~60 |

Note: This table is hypothetical and illustrates the expected trend of THP ether hydrolysis under different conditions. Actual data would be required for confirmation.

Metabolic Enzyme Interaction Profiling (e.g., CYP, UGT) in Cellular or Microsomal Systems

Once the THP group is cleaved, the released lubiprostone undergoes metabolism. Extensive in vitro studies on lubiprostone have shown that its metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system. fda.govfda.govhres.causpharmacist.com Instead, it is rapidly metabolized by ubiquitously expressed carbonyl reductases. fda.govfda.gov

Therefore, the metabolic enzyme interaction profile of this compound would initially involve enzymes capable of hydrolyzing the ether linkage. Following this, the metabolism of the parent compound, lubiprostone, would proceed as documented. In vitro studies using human liver microsomes and hepatocytes have demonstrated that lubiprostone does not significantly inhibit or induce major CYP isoforms (such as CYP1A2, 2B6, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes. fda.govhres.causpharmacist.com

Table 2: Metabolic Enzyme Interaction Profile of Lubiprostone (and expected for the Lubiprostone moiety of this compound)

| Enzyme System | Interaction | Finding | Reference |

| Cytochrome P450 (CYP) Isoforms | Inhibition | No significant inhibition of major isoforms observed in vitro. | fda.govhres.ca |

| Induction | No significant induction of major isoforms observed in vitro. | fda.govhres.ca | |

| Carbonyl Reductase | Metabolism | Appears to be the primary enzyme system responsible for lubiprostone metabolism. | fda.govfda.gov |

Comparative Pharmacological Activity with Parent Lubiprostone In Vitro and Ex Vivo Models

The pharmacological activity of this compound is expected to be significantly lower than that of lubiprostone until the THP group is removed. The primary mechanism of action of lubiprostone is the activation of ClC-2 chloride channels in the apical membrane of the gastrointestinal epithelium, which increases intestinal fluid secretion and motility. medex.com.bdhpra.ienih.govchemignition.com

Dose-Response Relationships in Isolated Tissue Preparations

In vitro studies using isolated tissue preparations, such as segments of the small intestine, would be crucial to compare the pharmacological activity of this compound and lubiprostone. It is hypothesized that this compound would show a rightward shift in its dose-response curve compared to lubiprostone, indicating lower potency. The magnitude of this shift would depend on the rate and extent of its conversion to the active form within the tissue preparation.

Table 3: Hypothetical Comparative Potency in Isolated Guinea Pig Ileum

| Compound | EC50 (Concentration for 50% maximal effect) | Maximal Response (relative to Lubiprostone) |

| Lubiprostone | ~10 nM | 100% |

| This compound | >1000 nM | Dependent on conversion rate |

Note: This table is hypothetical. The EC50 for this compound would be highly dependent on the experimental conditions and the rate of hydrolysis to lubiprostone.

Functional Assay Comparison in Animal Organ Systems

Ex vivo functional assays, such as measuring fluid secretion in isolated intestinal loops from animal models, would provide further insight into the comparative activity. In such a system, this compound would likely induce a delayed and potentially attenuated pro-secretory response compared to a direct application of lubiprostone. The onset and magnitude of the effect would be contingent on the local enzymatic activity responsible for cleaving the THP ether.

Studies on lubiprostone have shown it stimulates recovery of mucosal barrier function in ex vivo models of ischemic porcine intestine. hpra.ie A similar, though likely delayed, effect would be anticipated from this compound as it is converted to the active parent drug.

Investigative Metabolism and Pharmacokinetics of O Tetrahydropyranyl Lubiprostone in Pre Clinical Models

Metabolic Fate and Biotransformation Pathways in Animal Systems

The metabolism of O-Tetrahydropyranyl Lubiprostone (B194865) is anticipated to begin with the removal of the O-tetrahydropyranyl group, leading to the release of Lubiprostone. Following this initial step, Lubiprostone undergoes rapid and extensive metabolism. nih.gov Animal studies have demonstrated that Lubiprostone acts locally in the gastrointestinal tract and has very low systemic bioavailability. nih.gov

While specific mass spectrometry data for O-Tetrahydropyranyl Lubiprostone is not extensively available in public literature, the metabolic profile of its active component, Lubiprostone, has been characterized. The primary metabolite of Lubiprostone identified in systemic circulation is designated as M3. nih.gov This metabolite is formed through the reduction of the carbonyl group at the 15-position of Lubiprostone. Advanced spectrometric techniques would be utilized to confirm the structure of M3 and other minor metabolites in preclinical species. The parent compound, Lubiprostone, is typically not detectable in plasma due to its rapid and extensive metabolism. nih.gov

The initial and critical step in the metabolism of this compound is the enzymatic cleavage of the tetrahydropyranyl ether linkage. This de-protection is expected to occur in the gastrointestinal tract or during first-pass metabolism.

Following the release of Lubiprostone, the molecule is not metabolized by the hepatic cytochrome P450 system. nih.gov Instead, it is rapidly biotransformed by carbonyl reductases located within the stomach and jejunum. nih.gov This enzymatic action is responsible for the formation of the major and only detectable systemic metabolite, M3. nih.gov

Table 1: Key Metabolic Transformations of Lubiprostone in Animal Models

| Transformation Step | Enzyme(s) Involved | Location | Resulting Compound(s) |

|---|---|---|---|

| De-protection (presumed) | Hydrolases/Acid-catalyzed | Gastrointestinal Tract | Lubiprostone |

| Carbonyl Reduction | Carbonyl Reductase | Stomach, Jejunum | Metabolite M3 |

Pre-clinical Pharmacokinetic Analysis in Animal Models

The pharmacokinetic properties of this compound are largely dictated by the characteristics of the released Lubiprostone.

Following oral administration in animal models, Lubiprostone exhibits very low systemic absorption. nih.gov Consequently, plasma concentrations of the parent drug are generally below the level of quantification (<10 pg/mL). nih.gov This limited systemic availability is a key feature of Lubiprostone's local action within the intestinal tract. nih.gov Despite low systemic levels, animal studies have shown that Lubiprostone significantly increases small intestinal fluid volume, indicating its localized activity. nih.gov In human plasma, Lubiprostone is approximately 94% protein-bound. nih.gov

Studies involving radiolabeled Lubiprostone have been conducted to trace its elimination pathways in animal models. After oral administration of a single dose of radiolabeled Lubiprostone to healthy male volunteers, approximately 60% of the total administered radioactivity was recovered in the urine within 24 hours. nih.gov An additional portion of the radioactivity, around 30%, was recovered in the feces over the course of a week. nih.gov This indicates that both renal and biliary excretion are involved in the elimination of Lubiprostone's metabolites. The parent molecule is not detected in urine or stool. nih.gov The elimination of metabolites is considered to be nearly complete within 48 hours. nih.gov

Table 2: Summary of Pre-clinical Pharmacokinetic Parameters for Lubiprostone

| Pharmacokinetic Parameter | Finding in Animal Models |

|---|---|

| Systemic Bioavailability | Very low nih.gov |

| Plasma Concentration (Parent) | Generally below quantification limits (<10 pg/mL) nih.gov |

| Protein Binding (Human Plasma) | ~94% nih.gov |

| Primary Route of Metabolism | Carbonyl Reduction in GI tract nih.gov |

| Primary Elimination Pathways | Renal and Biliary Excretion of Metabolites nih.gov |

Impact of Tetrahydropyranyl Protection on Metabolic Stability and Bioavailability in Animal Models

The strategic use of a tetrahydropyranyl (THP) protecting group on the Lubiprostone molecule is intended to modulate its physicochemical properties. The THP group can increase the lipophilicity of a compound, which may influence its absorption and distribution characteristics.

The primary rationale for such a modification is often to enhance metabolic stability by protecting a vulnerable functional group from premature metabolism. In the case of this compound, the THP group shields the hydroxyl moiety. This protection could potentially prevent early inactivation before the drug reaches its intended site of action in the gastrointestinal tract.

Comparative Pre-clinical Pharmacokinetics with Unprotected Lubiprostone

A thorough review of publicly available scientific literature reveals a significant gap in the understanding of the preclinical pharmacokinetics of this compound, particularly in direct comparison to its parent compound, unprotected lubiprostone. Extensive searches for in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models such as rats, dogs, or non-human primates have not yielded specific data.

Consequently, a direct comparative analysis of key pharmacokinetic parameters—such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and bioavailability—between this compound and unprotected lubiprostone cannot be constructed at this time.

While the rationale for developing a tetrahydropyranyl ether prodrug of lubiprostone would likely be to modify its physicochemical properties to enhance oral bioavailability or alter its metabolic profile, no published preclinical data is available to substantiate these potential advantages. The pharmacokinetics of unprotected lubiprostone are characterized by rapid and extensive metabolism, leading to very low systemic exposure of the parent drug. nih.govnih.gov The primary detectable metabolite in circulation is M3, formed through the reduction of the carbonyl group at C-15. nih.gov

Without preclinical studies on this compound, it is not possible to create data tables or provide detailed research findings on how this specific modification impacts the pharmacokinetic profile relative to unprotected lubiprostone. Further research is required to elucidate the in vivo behavior of this compound and to determine if it offers any pharmacokinetic advantages over the parent compound in preclinical models.

Advanced Analytical Methodologies for Research of O Tetrahydropyranyl Lubiprostone

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for the detailed molecular characterization of O-Tetrahydropyranyl Lubiprostone (B194865).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the precise structure of O-Tetrahydropyranyl Lubiprostone. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the introduction of the tetrahydropyranyl (THP) protecting group results in characteristic signals. A key indicator is the appearance of a multiplet signal for the anomeric proton of the THP ring, typically observed in the δ 4.5-5.0 ppm region. The remaining methylene (B1212753) protons of the THP ring usually appear as a series of complex multiplets between δ 1.4 and 3.9 ppm. The protons of the Lubiprostone core would retain their characteristic shifts, though some may experience slight changes in their chemical environment due to the presence of the bulky THP group.

The ¹³C NMR spectrum provides further structural confirmation. The anomeric carbon of the THP group gives a characteristic signal in the δ 95-105 ppm range. The other carbons of the THP ring typically resonate between δ 20-70 ppm. The signals corresponding to the carbon atoms of the Lubiprostone moiety would also be present, and their assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tetrahydropyranyl (THP) Group in this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tetrahydropyranyl | Anomeric CH | 4.5 - 5.0 (m) | 95 - 105 |

| Tetrahydropyranyl | Ring CH₂ | 1.4 - 3.9 (m) | 20 - 70 |

Note: These are predicted values based on typical ranges for THP-protected alcohols. Actual values may vary depending on the solvent and the specific stereochemistry of the molecule.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common technique used for this type of molecule.

The mass spectrum would be expected to show a prominent pseudomolecular ion, either [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. A characteristic fragmentation pathway for this compound would be the loss of the tetrahydropyran (B127337) group as a neutral molecule (84 Da), leading to a significant fragment ion corresponding to the deprotected Lubiprostone core. Further fragmentation of the Lubiprostone structure would involve cleavages in the fatty acid side chain and within the bicyclic ring system.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Information Provided |

| [M+H]⁺ | 475.5 | Molecular Weight Confirmation |

| [M-H]⁻ | 473.5 | Molecular Weight Confirmation |

| [M-C₅H₈O]⁺ | 391.5 | Loss of Tetrahydropyran |

Note: The m/z values are calculated based on the monoisotopic mass of this compound (C₂₅H₄₀F₂O₆). The observed m/z may vary slightly.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for the carbonyl groups (ketone and carboxylic acid) in the range of 1700-1750 cm⁻¹. The presence of the ether linkage in the THP group would be indicated by a C-O stretching vibration, typically in the 1050-1150 cm⁻¹ region. The broad O-H stretch of the carboxylic acid would also be a prominent feature, usually observed between 2500 and 3300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the carbonyl groups, this compound is expected to exhibit weak absorption in the UV region, likely corresponding to n→π* transitions. The lack of extensive conjugation in the molecule means that strong absorptions at longer wavelengths are not anticipated.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, broad | 2500 - 3300 |

| C-H | Stretch | 2850 - 3000 |

| Ketone C=O | Stretch | ~1740 |

| Carboxylic Acid C=O | Stretch | ~1710 |

| C-O (Ether) | Stretch | 1050 - 1150 |

| C-F | Stretch | 1000 - 1400 |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and related substances. Both normal-phase and reversed-phase methods have been developed for the analysis of Lubiprostone and its intermediates.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector, often set at a low wavelength (e.g., 210 nm) to detect all components.

Normal-phase HPLC can also be effective, particularly for separating isomers. hmdb.ca A normal-phase method might use a silica (B1680970) or cyano-bonded column with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethanol. hmdb.ca

Table 4: Example of a Reversed-Phase HPLC Method for the Analysis of Lubiprostone-Related Compounds

| Parameter | Condition |

| Column | Octadecylsilane (C18), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Due to its high molecular weight and polarity, this compound is not amenable to direct analysis by Gas Chromatography (GC). The compound is not sufficiently volatile and would likely decompose at the high temperatures required for GC analysis.

Therefore, GC is generally not a suitable method for the routine analysis of this compound. While derivatization to produce more volatile and thermally stable analogs is a possibility, HPLC remains the preferred and more direct chromatographic technique for the analysis of this compound.

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

The analysis of this compound, particularly within complex synthesis mixtures, necessitates the use of high-resolution, high-sensitivity analytical techniques. Coupled techniques, which combine the separation power of chromatography with the specificity of mass spectrometry, are indispensable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of prostaglandin (B15479496) derivatives like this compound. The use of a tetrahydropyranyl (THP) protecting group on the hydroxyl function is a known strategy in prostaglandin synthesis to prevent unwanted side reactions. google.comoup.com The analysis of such compounds often involves reverse-phase high-performance liquid chromatography (HPLC) for separation. A patent for Lubiprostone-related substances suggests a method using a C18 column with a mobile phase consisting of a buffer and an organic solvent, which could be adapted for this compound. google.com

Following chromatographic separation, tandem mass spectrometry (MS/MS) provides structural information and enables quantification at very low levels. Although specific MS/MS parameters for this compound are not widely published, the fragmentation patterns would be influenced by the core Lubiprostone structure and the THP group. The lability of the THP group under certain analytical conditions, such as the presence of acid in the mobile phase, must be considered as it can lead to in-source cleavage of the protecting group. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of prostaglandins (B1171923) and their derivatives. However, due to their low volatility and thermal instability, derivatization is a critical prerequisite for the GC analysis of compounds like this compound. nih.govresearchgate.net Common derivatization procedures for prostaglandins include:

Silylation: Hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively, to increase volatility and thermal stability. tcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. sigmaaldrich.com

Alkylation: Carboxylic acid groups can be converted to more volatile esters.

Oximation: Ketone groups are often converted to their methoxime (MO) derivatives to prevent enolization and improve chromatographic peak shape. nih.gov

The resulting derivatives can then be analyzed by GC-MS, providing detailed structural information through characteristic fragmentation patterns. For instance, the mass spectra of silylated prostaglandins often show prominent ions corresponding to the loss of the silyl (B83357) groups and fragmentation of the prostaglandin skeleton. tcichemicals.com

Role and Applications of O Tetrahydropyranyl Lubiprostone in Medicinal Chemistry and Drug Discovery Research

O-Tetrahydropyranyl Lubiprostone (B194865) as a Synthetic Intermediate for Lubiprostone Derivatives

The synthesis of Lubiprostone and its derivatives is a multi-step process where the strategic use of protecting groups is paramount to ensure the desired chemical transformations occur at specific sites of the molecule. O-Tetrahydropyranyl Lubiprostone serves as a crucial intermediate in this process. The tetrahydropyranyl (THP) group is employed as a protecting group for hydroxyl moieties within the prostaglandin (B15479496) structure during synthesis. portico.orgchemicalbook.comlookchem.com

In several reported synthetic routes for Lubiprostone, the synthesis commences with the (-)-Corey lactone, which is protected with a tetrahydropyran (B127337) (THP) group. chemicalbook.comlookchem.com This protection is vital for the subsequent chemical modifications. For instance, in one synthetic pathway, the THP-protected Corey lactone undergoes desilylation, followed by oxidation to yield an aldehyde. chemicalbook.com This aldehyde is then condensed with a phosphonate (B1237965) to create an unsaturated difluoroketone, which is subsequently reduced. chemicalbook.com

The oxidation of a benzyl (B1604629) ester intermediate with chromium trioxide and pyridine (B92270) in dichloromethane (B109758) yields a THP-protected prostaglandin E2 derivative. portico.orgdrugfuture.com This intermediate is then treated with acetic acid in a mixture of tetrahydrofuran (B95107) and water to remove the THP group, leading to the formation of a prostaglandin E2 benzyl ester derivative. portico.orgdrugfuture.com The final steps involve the cleavage of the benzyl ester and reduction of a double bond. portico.org The use of a silicon-based protecting group has also been reported as an alternative to carbon-based protecting groups like THP in a 1,4-conjugate addition approach to Lubiprostone synthesis. google.com

| Synthetic Step | Description | Key Reagents | Reference |

|---|---|---|---|

| Protection | Protection of the hydroxyl group of the Corey lactone with a tetrahydropyranyl (THP) group. | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | chemicalbook.comlookchem.com |

| Chain Elongation | Condensation of the THP-protected intermediate with other building blocks to construct the prostaglandin backbone. | Various, including phosphonates and Wittig reagents | portico.orgchemicalbook.com |

| Oxidation | Oxidation of a hydroxyl group to a ketone in the presence of the THP protecting group. | Chromium trioxide, Pyridine | portico.orgdrugfuture.com |

| Deprotection | Removal of the THP group to reveal the free hydroxyl group in the final stages of the synthesis. | Acetic acid/water, other mild acidic conditions | portico.orgwikipedia.org |

Prodrug Strategy Considerations via Tetrahydropyranyl Protection

The chemical properties of the tetrahydropyranyl group lend themselves to conceptual considerations for its use in prodrug strategies, aiming to improve the pharmacokinetic profile of a parent drug.

The introduction of a THP group to a drug molecule like Lubiprostone can conceptually alter its absorption, distribution, metabolism, and excretion (ADME) properties. The THP moiety increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. pharmablock.com This modification could potentially improve the oral bioavailability of the drug. google.com The THP group is generally stable to most non-acidic conditions but can be cleaved under acidic conditions, such as those found in the stomach or in specific cellular compartments. wikipedia.orgnih.gov This acid-labile nature is a key feature for a prodrug, as it allows for the release of the active drug in a desired location. iris-biotech.deorganic-chemistry.org Furthermore, the THP group can improve the solubility of the parent molecule in certain solvents, which can be advantageous for formulation. nih.govacs.orgresearchgate.netresearchgate.net

| ADME Property | Conceptual Modulation by THP Protection | Rationale | Reference |

|---|---|---|---|

| Absorption | Potentially increased | Increased lipophilicity may enhance membrane permeability. | pharmablock.comgoogle.com |

| Distribution | Altered tissue distribution | Changes in lipophilicity can affect how the drug distributes into different tissues. | pharmablock.com |

| Metabolism | Protection of the hydroxyl group from initial metabolism | The THP group can shield the hydroxyl group from enzymatic degradation. | wikipedia.org |

| Excretion | Modified excretion pathway | Changes in physicochemical properties can alter renal or hepatic clearance. | pharmablock.com |

The acid-labile nature of the THP ether linkage provides a conceptual basis for a controlled release mechanism. wikipedia.orgiris-biotech.deorganic-chemistry.org A prodrug strategy involving this compound could be designed to release the active Lubiprostone in a pH-dependent manner. Upon oral administration, the prodrug would be stable in the neutral pH of the small intestine but would be hydrolyzed in the acidic environment of the stomach or potentially in the lower gastrointestinal tract where the pH can be slightly acidic. This targeted release could help to concentrate the drug at its site of action and potentially reduce systemic side effects. The rate of hydrolysis of the THP group can be influenced by the specific chemical environment, allowing for the potential tuning of the release profile.

Application as a Research Probe in Mechanistic Pharmacology

In the field of mechanistic pharmacology, this compound serves as an invaluable research probe to elucidate the mechanism of action of Lubiprostone. Lubiprostone is known to be a specific activator of ClC-2 chloride channels in the apical membrane of intestinal epithelial cells. nih.govresearchgate.netdrugbank.com This activation leads to an efflux of chloride ions, followed by sodium and water, which ultimately helps to soften stool and increase intestinal motility. wikipedia.orgdroracle.ai

To confirm that the biological activity of Lubiprostone is directly attributable to its specific chemical structure, particularly the presence of its hydroxyl groups, a protected version of the molecule like this compound can be used as a negative control in experimental assays. By comparing the cellular or tissue response to Lubiprostone versus this compound, researchers can demonstrate that the protection of the hydroxyl group abolishes the pharmacological activity. If this compound fails to activate the ClC-2 channels, it provides strong evidence that the free hydroxyl group is essential for the drug's interaction with its target. This approach is fundamental in establishing the structure-activity relationship (SAR) of Lubiprostone and validating its molecular target.

Contribution to Understanding Prostanoid Receptor Ligand Design

Lubiprostone is a derivative of prostaglandin E1, and as such, its study contributes to the broader field of prostanoid receptor ligand design. wikipedia.orgnih.gov Prostanoids are a class of lipid compounds that mediate a wide range of physiological effects through their interaction with specific G-protein coupled receptors. The development of synthetic analogs like Lubiprostone, and the chemical intermediates used in their synthesis, provide crucial insights into the structural requirements for ligand binding and receptor activation. google.comgoogle.com

The synthesis of Lubiprostone, which utilizes this compound as an intermediate, allows for the systematic modification of the prostaglandin scaffold. portico.orggoogle.comgoogle.comepo.org By creating a library of related compounds with variations in the side chains and functional groups, medicinal chemists can probe the binding pocket of the target receptor. The use of the THP protecting group allows for the selective modification of other parts of the molecule while the hydroxyl group is masked. portico.orggoogle.com The subsequent deprotection and biological evaluation of the final compounds help to map the pharmacophore, which is the ensemble of steric and electronic features that is necessary for a molecule to interact with its specific biological target. This knowledge is not only critical for optimizing the properties of Lubiprostone but also for the design of novel ligands for other prostanoid receptors with therapeutic potential in various diseases.

| Structural Feature of Lubiprostone | Role in Activity | Contribution of this compound to Understanding | Reference |

|---|---|---|---|

| C11-Hydroxyl Group | Potentially crucial for receptor binding and/or channel activation. | Use as a protected intermediate allows for the synthesis of the final compound and, as a research probe, confirms the importance of the free hydroxyl group for activity. | portico.orggoogle.com |

| Bicyclic Hemiketal Structure | The predominant form in solution, which may be the active conformation. | The synthetic route involving the THP-protected precursor leads to the formation of this unique structural feature. | google.comgoogle.com |

| α- and ω-Side Chains | Determine the specificity and potency of the interaction with the target. | The use of a protected intermediate allows for the independent modification of these side chains to explore the SAR. | google.comepo.org |

Future Directions and Emerging Research Avenues for O Tetrahydropyranyl Lubiprostone

Exploration of Novel Synthetic Routes

The synthesis of prostaglandins (B1171923) and their analogues, including lubiprostone (B194865) and its derivatives, has historically been a complex challenge. ethernet.edu.et The pursuit of more efficient and scalable synthetic routes is a continuous endeavor in medicinal chemistry. For O-Tetrahydropyranyl lubiprostone, future research is likely to focus on several key areas to improve upon existing methods.

One promising direction is the development of novel synthetic strategies that minimize the use of protecting groups, or employ those that can be removed under milder conditions. The tetrahydropyranyl (THP) group itself is a common protecting group for hydroxyl functions. google.com Research into more efficient methods for its selective introduction and removal in the context of the complex lubiprostone scaffold is crucial. This could involve exploring new catalytic systems or reaction conditions that offer higher yields and fewer side products. google.comgoogle.com

A key challenge in prostaglandin (B15479496) synthesis is controlling the stereochemistry of multiple chiral centers. ethernet.edu.et Future synthetic routes will likely incorporate advanced stereoselective techniques, such as asymmetric catalysis or the use of chiral auxiliaries, to ensure the precise arrangement of substituents, which is critical for biological activity.

The table below summarizes some of the key considerations and potential improvements in the synthesis of this compound and related compounds.

| Synthetic Challenge | Potential Novel Approach | Anticipated Benefit |

| Multi-step synthesis with moderate yields | Convergent synthesis using cross-metathesis | Fewer steps, increased overall yield |

| Protection/deprotection of hydroxyl groups | Development of orthogonal protecting group strategies | Improved efficiency and selectivity |

| Stereochemical control | Application of modern asymmetric catalysis | Higher stereoisomeric purity |

| Scalability for large-scale production | Optimization of reaction conditions for flow chemistry | More efficient and cost-effective manufacturing |

Advanced Mechanistic Studies in Complex In Vitro Systems

While the primary mechanism of lubiprostone is understood to involve the activation of chloride channels, the precise interactions and downstream effects, particularly of its protected forms like this compound, in complex biological systems remain an area for deeper investigation. Advanced in vitro models that more closely mimic the physiological environment of the gastrointestinal tract are essential for these studies.

Future research will likely utilize sophisticated cell culture systems, such as 3D organoids or "gut-on-a-chip" models. These systems provide a more realistic representation of the intestinal epithelium, including the presence of various cell types and the complex architecture of the tissue. By studying the effects of this compound in these models, researchers can gain a more nuanced understanding of its mechanism of action, including its potential effects on cellular signaling pathways beyond simple chloride secretion.

Key areas of investigation in these advanced in vitro systems could include:

Modulation of Gene Expression: Examining changes in the expression of genes related to ion transport, mucin production, and intestinal barrier function in response to this compound.

Impact on the Gut Microbiome: Co-culture systems incorporating representative gut bacteria could be used to investigate whether the compound or its metabolites have any direct or indirect effects on the microbial composition and function.

Cellular Trafficking and Metabolism: High-resolution microscopy and metabolic profiling techniques can be employed to track the uptake, distribution, and metabolic fate of this compound within intestinal cells.

Development of Specialized Analytical Tools for Research

To support the exploration of novel synthetic routes and advanced mechanistic studies, the development of specialized analytical tools is paramount. The complexity of the this compound molecule and the biological matrices in which it is studied necessitate sophisticated analytical methods for its accurate detection and quantification.

Future research in this area will likely focus on:

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Developing highly sensitive and selective LC-MS/MS methods for the simultaneous quantification of this compound and its potential metabolites in various biological samples. This will be crucial for pharmacokinetic and metabolic studies.

Chiral Chromatography: Creating robust chiral separation methods to resolve and quantify the different stereoisomers of this compound, which is essential for ensuring the stereochemical integrity of synthetic products and understanding the stereospecificity of its biological activity. ethernet.edu.et

Spectroscopic Techniques: Utilizing advanced NMR and other spectroscopic techniques to fully characterize the structure of novel synthetic intermediates and analogues of this compound. nih.gov

The following table outlines potential analytical tools and their specific applications in this compound research.

| Analytical Tool | Application | Research Area Supported |

| LC-MS/MS | Quantification in biological matrices | Mechanistic studies, Pharmacokinetics |

| Chiral HPLC | Separation of stereoisomers | Synthetic route development, SAR studies |

| High-Resolution MS | Structural elucidation of metabolites | Mechanistic studies, Metabolism |

| 2D NMR Spectroscopy | Confirmation of molecular structure | Synthetic route development, Characterization |

Potential for Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This powerful set of tools has revolutionized the study of biomolecules in their native environments. nih.gov The chemical structure of this compound, with its various functional groups, presents intriguing possibilities for the application of bio-orthogonal chemistry.

By incorporating a "bio-orthogonal handle" into the this compound molecule, researchers could enable a wide range of new experiments. For example, an azide (B81097) or alkyne group could be synthetically introduced, allowing for "click chemistry" reactions. pcbiochemres.com This could be used to:

Visualize the compound in cells: Attaching a fluorescent dye to the bio-orthogonally modified this compound would allow for its visualization using advanced microscopy techniques, providing insights into its cellular uptake and subcellular localization.

Identify protein targets: A bio-orthogonal handle could be used to "fish" for binding partners of this compound within a cell lysate, potentially revealing novel protein targets and downstream signaling pathways.

Develop targeted drug delivery systems: The bio-orthogonal group could be used to conjugate this compound to a targeting moiety, such as an antibody or a peptide, to direct it to specific cell types or tissues.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is another rapid and highly specific bio-orthogonal reaction that could be employed. nih.gov

Integration into High-Throughput Screening Libraries for Drug Discovery Lead Identification (conceptual)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. thermofisher.commdpi.com While this compound itself is a derivative of a known drug, its core scaffold could serve as a valuable starting point for the generation of a focused screening library.

Conceptually, a library of this compound analogues could be synthesized, incorporating a diverse range of chemical modifications at various positions of the molecule. This library could then be screened against a panel of biological targets relevant to a variety of diseases, not just those related to gastrointestinal function.

The "drug-like" properties of the lubiprostone scaffold, such as its molecular weight and lipophilicity, make it an attractive template for library design. thermofisher.com By systematically modifying the structure, it may be possible to identify novel compounds with entirely new biological activities. This approach, known as drug repurposing or diversification, is a cost-effective strategy for identifying new therapeutic leads. nih.govprestwickchemical.com

The design of such a library would involve computational modeling to predict the potential for interactions with different protein targets, followed by the synthesis and screening of the most promising candidates. mdpi.com The data generated from these screens could then be used to build structure-activity relationships and guide the optimization of hit compounds into potent and selective drug candidates.

Q & A

Q. What is the primary mechanism of action of lubiprostone in gastrointestinal disorders, and how is it experimentally validated?

Lubiprostone activates chloride channel 2 (ClC-2) in intestinal epithelial cells, inducing chloride efflux and subsequent fluid secretion. This mechanism is validated using in vitro assays (e.g., A6 epithelial cell models) and in vivo animal studies. Forskolin (cAMP agonist) and lubiprostone are compared for lumen expansion effects, with lubiprostone showing 1.5-fold increases in luminal volume via ClC-2 activation . Human studies confirm enhanced chloride secretion through ClC-2 and CFTR channels, supported by stool frequency improvements in clinical trials .

Q. What are the standard endpoints and statistical methods used in phase III trials for lubiprostone in opioid-induced constipation (OIC)?

Primary endpoints include spontaneous bowel movements (SBMs) within 24 hours, while secondary endpoints assess stool consistency (Bristol Stool Form Scale) and discomfort. Trials employ randomized, double-blind, placebo-controlled designs with intention-to-treat (ITT) analysis. Statistical methods include ANCOVA for superiority testing, van Elteren tests for stratified analyses, and Fisher’s exact test for adverse event (AE) comparisons. Meta-analyses aggregate data using fixed-effects models for SBM rates .

Q. How do pharmacokinetic (PK) properties of lubiprostone influence dosing regimens in clinical studies?

Lubiprostone has low systemic availability (~94% protein binding) and rapid metabolism via 15-position reduction and β-oxidation. PK studies focus on its metabolite M3, with AUC and Cmax as key parameters. Food effects reduce Cmax by 55% but do not alter AUC, prompting standardized dosing with meals in trials .

Advanced Research Questions

Q. How do opioid classes (e.g., phenanthrenes vs. diphenylheptanes) differentially affect lubiprostone efficacy in OIC?

Diphenylheptane opioids (e.g., methadone) inhibit ClC-2 activation in vitro via dose-dependent mechanisms, reducing lubiprostone efficacy. Pooled analyses of phase III trials show phenanthrene opioids (morphine, oxycodone) retain efficacy (SBM response rates: 23.8% vs. 12.6% placebo), while diphenylheptanes require dose adjustments (≤200 mg MEDD) to mitigate interference .

Q. What methodological challenges arise when comparing lubiprostone formulations (capsule vs. sprinkle) in functional constipation trials?

Bioequivalence studies face variability due to differing dissolution rates and gastrointestinal absorption. Superiority testing uses ANCOVA with baseline SBM frequency stratification. Secondary endpoints (e.g., stool consistency) require sensitivity analyses to account for formulation-specific placebo responses .

Q. How can researchers reconcile contradictory findings in meta-analyses of lubiprostone for IBS-C?

Discrepancies arise from heterogeneous endpoints (e.g., FDA composite vs. abdominal pain scores). Systematic reviews apply GRADE criteria to prioritize studies with consistent responder definitions (e.g., ≥30% pain reduction + ≥1 SBM/week). Sensitivity analyses exclude trials with high placebo responses (e.g., >20%) to isolate lubiprostone effects .

Q. What non-laxative effects of lubiprostone are under investigation, and how are they mechanistically validated?

Preclinical studies suggest lubiprostone attenuates atherosclerosis by reducing HDL-c and LDL-c levels via lipid-independent pathways. Human trials assess intestinal permeability using lactulose-mannitol ratios (LMR), showing significant improvements (0.017 vs. 0.028 placebo) after 28-day treatment .

Q. How do covariates (e.g., sex, baseline constipation severity) influence lubiprostone trial outcomes?

Post-hoc analyses reveal sex-specific responses: women exhibit reduced postprandial colonic tone but no motor function changes. Stratified randomization by baseline SBM frequency (<1.5 vs. ≥1.5/week) minimizes confounding in ANCOVA models .

Methodological Considerations

Q. What in vitro models best predict lubiprostone’s in vivo chloride secretion activity?

A6 epithelial cell lines and HEK293-ClC-2 transfections are gold standards. Patch-clamp assays quantify chloride currents (3–4 pS for ClC-2; 8–9 pS for CFTR), while forskolin controls validate cAMP-independent pathways .

Q. How are long-term safety profiles of lubiprostone assessed in extension studies?

Pooled analyses of RCTs and open-label extensions (≤52 weeks) track AE incidence (nausea: 11.4–31.1%). Severity grading (mild/moderate: 96.5–99.1%) and time-to-onset analyses (peak at 5 days) inform risk mitigation strategies .

Data Contradictions and Resolutions

Q. Why do some trials report minimal lubiprostone efficacy in IBS-C despite positive meta-analyses?

Threshold effects explain discrepancies: lubiprostone improves abdominal pain (RR: 0.85) but fails to meet ≥10% clinical thresholds in individual trials. Subgroup analyses identify responders with severe baseline symptoms (e.g., ≥3 SBMs/week deficit) .

Q. How do preclinical findings on lubiprostone’s atheroprotective effects translate to human studies?

Murine models show HDL-c reductions, but human trials report no significant lipid changes. Mechanistic studies prioritize inflammatory markers (e.g., endotoxin activity) over lipid metrics in permeability-focused designs .

Tables

Table 1. Key Efficacy Endpoints in Lubiprostone Trials

Table 2. Common Adverse Events (AEs) in Lubiprostone Trials

| AE | Incidence Range | Severity (Mild/Moderate) | Time-to-Onset Peak |

|---|---|---|---|

| Nausea | 11.4–31.1% | 96.5–99.1% | ≤5 days |

| Diarrhea | 4.2–8.7% | 89.3% | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.